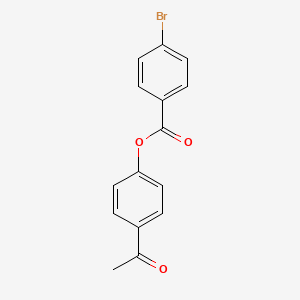

4-Acetylphenyl 4-bromobenzoate

説明

Significance of Aromatic Esters in Contemporary Chemical Science

Aromatic esters, organic compounds containing an ester functional group attached to an aromatic ring, are of paramount importance in modern chemistry. They are not only widely utilized as key intermediates and building blocks in organic synthesis but also serve as the chemical foundation for a diverse array of industrial products, including pharmaceuticals, food flavorings, and cosmetics. thieme-connect.comnih.govamazonaws.com The inherent stability of the ester linkage, combined with the rich chemistry of the aromatic core, allows for a wide range of chemical modifications, making them ideal candidates for the construction of complex molecular architectures. kyoto-u.ac.jp The synthesis of aromatic esters itself is a significant area of research, with ongoing efforts to develop more efficient and sustainable catalytic methods. thieme-connect.comnih.gov

Overview of Benzoate (B1203000) Esters as Versatile Molecular Scaffolds

Within the broader class of aromatic esters, benzoate esters—esters of benzoic acid—represent a particularly versatile molecular scaffold. Their structural simplicity, coupled with the ability to introduce a wide variety of substituents on both the benzoic acid and the alcohol moieties, makes them highly adaptable for specific applications. In the field of medicinal chemistry, for instance, benzoate ester derivatives have been investigated for their potential as antiviral agents, demonstrating their utility in the development of new therapeutic compounds. semanticscholar.orgorgsyn.org The modular nature of benzoate esters allows for the systematic tuning of their physical, chemical, and biological properties.

Rationale for Focused Research on 4-Acetylphenyl 4-bromobenzoate (B14158574)

The scientific interest in 4-Acetylphenyl 4-bromobenzoate stems primarily from its role as a precursor in the synthesis of more complex and functionally significant molecules. Specifically, this compound is utilized in the preparation of 1-(2-hydroxyphenyl)-3-(4-bromophenyl) propane-1,3-dione. chemijournal.com This β-diketone, in turn, can be used to form transition metal complexes that have shown potential as antimicrobial and antitumor agents. chemijournal.com The presence of the bromo- and acetyl- functional groups on the phenyl rings of this compound provides reactive sites for further chemical transformations, making it a valuable intermediate for the synthesis of novel compounds with potential biological activity. The study of its synthesis and characterization is therefore crucial for enabling these downstream applications.

Scope and Objectives of the Research Investigation

The primary objective of this investigation is to provide a comprehensive chemical profile of this compound. This includes a detailed description of its synthesis and a thorough characterization of its physical and spectral properties. The research aims to consolidate the available scientific data on this compound, thereby providing a foundational resource for researchers working with this and related chemical structures. The investigation will focus exclusively on the chemical and physical properties of the compound, without delving into dosage, administration, or safety profiles.

Detailed Research Findings

The synthesis of this compound has been reported via the transesterification of 4'-hydroxyacetophenone (B195518) with an appropriate acyl donor. acs.org A specific method involves the reaction of 4-hydroxyacetophenone with 4-bromobenzaldehyde (B125591) in the presence of a catalyst. acs.org Another documented synthesis involves the reaction of ortho-hydroxy acetophenone (B1666503) with 4-bromo benzoic acid in the presence of pyridine (B92270) and phosphorus oxychloride. chemijournal.com

The resulting compound is a solid with a melting point in the range of 150–152 °C. acs.org

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₁BrO₃ | bldpharm.com |

| Molecular Weight | 319.15 g/mol | bldpharm.com |

| CAS Number | 305857-90-3 | bldpharm.com |

| Melting Point | 150-152 °C | acs.org |

Spectroscopic analysis provides definitive structural confirmation of this compound. The proton nuclear magnetic resonance (¹H NMR) spectrum in deuterochloroform (CDCl₃) shows characteristic signals for the aromatic protons and the methyl protons of the acetyl group. acs.org The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum further corroborates the structure with distinct peaks for the carbonyl carbons, the aromatic carbons, and the methyl carbon. acs.org Mass spectrometry reveals a molecular ion peak (M⁺) consistent with the compound's molecular weight. acs.org

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Key Data | Reference |

| ¹H NMR (300 MHz, CDCl₃) δ (ppm) | 8.08 (d, J = 2.4 Hz, 2H), 8.05 (d, J = 2.5 Hz, 2H), 7.68 (d, J = 8.6 Hz, 2H), 7.33 (d, J = 8.7 Hz, 2H), 2.64 (s, 3H) | acs.org |

| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 196.9, 164.0, 154.5, 135.0, 132.1, 131.7, 130.1, 129.3, 128.0, 121.9, 26.6 | acs.org |

| Mass Spectrometry (EI) m/z (%) | 317.9 (M⁺, 0.33), 184.8 (80), 182.8 (100), 154.8 (13), 135.9 (2), 120.9 (7) | acs.org |

The crystal structure of the closely related compound, 4-acetylphenyl 3-methylbenzoate, reveals that the two aromatic rings are not coplanar, with a significant dihedral angle between them. researchgate.net The acetyl group, however, is nearly coplanar with the phenyl ring to which it is attached. researchgate.net The crystal packing is stabilized by intermolecular C—H···O hydrogen bonds. researchgate.net It is plausible that this compound adopts a similar molecular conformation and crystal packing arrangement.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(4-acetylphenyl) 4-bromobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrO3/c1-10(17)11-4-8-14(9-5-11)19-15(18)12-2-6-13(16)7-3-12/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IITJYZLHFNVSEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 4-Acetylphenyl 4-bromobenzoate (B14158574) and Analogous Esters

The formation of the ester linkage in 4-Acetylphenyl 4-bromobenzoate involves the reaction between a derivative of 4-hydroxyacetophenone and a derivative of 4-bromobenzoic acid. Several established methods are available for this transformation.

Classical esterification, often referred to as Fischer-Speier esterification, typically involves the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst. However, for the synthesis of aryl esters like this compound, the direct reaction between a phenol (B47542) (4-hydroxyacetophenone) and a carboxylic acid (4-bromobenzoic acid) is generally slow and inefficient.

A more common and effective classical approach is the Schotten-Baumann reaction, which involves the acylation of a phenol with an acyl halide. In the case of this compound, this would involve the reaction of 4-hydroxyacetophenone with 4-bromobenzoyl chloride. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or aqueous sodium hydroxide, to neutralize the hydrogen chloride byproduct.

Modern esterification methods offer milder reaction conditions and broader substrate scope. Two notable examples are the Steglich and Mitsunobu reactions.

Steglich Esterification: This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), to activate the carboxylic acid. A catalytic amount of 4-dimethylaminopyridine (DMAP) is often added to accelerate the reaction. This approach allows for the formation of esters from carboxylic acids and alcohols under mild, neutral conditions.

Mitsunobu Reaction: This redox-condensation reaction allows for the conversion of a primary or secondary alcohol to an ester using a carboxylic acid, a phosphine (typically triphenylphosphine, PPh₃), and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol center, although this is not relevant for the synthesis of this compound from the achiral 4-hydroxyacetophenone.

| Esterification Method | Reactants | Reagents/Catalysts | General Conditions |

| Schotten-Baumann | 4-Hydroxyacetophenone, 4-Bromobenzoyl chloride | Pyridine or NaOH | Room temperature or slightly elevated |

| Steglich Esterification | 4-Hydroxyacetophenone, 4-Bromobenzoic acid | DCC or EDC, DMAP | Anhydrous organic solvent, room temperature |

| Mitsunobu Reaction | 4-Hydroxyacetophenone, 4-Bromobenzoic acid | PPh₃, DEAD or DIAD | Anhydrous organic solvent, often at low temperatures initially |

Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water, are fundamental to the synthesis of this compound. The Steglich esterification is a prime example of a condensation reaction where the elements of water are removed from the carboxylic acid and alcohol by the carbodiimide reagent, which is hydrated in the process to form a urea byproduct.

The reaction of 4-bromobenzoic acid with N,N'-dicyclohexylcarbodiimide (DCC) forms a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the nucleophilic hydroxyl group of 4-hydroxyacetophenone. The subsequent collapse of the tetrahedral intermediate leads to the formation of the desired ester and the insoluble N,N'-dicyclohexylurea (DCU), which can be removed by filtration. The addition of DMAP serves to catalyze the reaction, likely by forming a more reactive acylpyridinium salt intermediate.

In recent years, the principles of green chemistry have been increasingly applied to organic synthesis to reduce the environmental impact of chemical processes. This includes the use of less hazardous solvents, alternative energy sources, and atom-economical reactions.

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the need for potentially toxic and volatile organic solvents. For the synthesis of aryl esters, solid-phase reactions can be facilitated by grinding the reactants together, sometimes with a solid support or catalyst.

One approach involves the use of a reusable solid catalyst, such as titanium dioxide (TiO₂), to promote the esterification of phenols with acyl chlorides under solvent-free conditions. This method can provide excellent yields at room temperature with a simple work-up procedure. The catalyst can often be recovered and reused, further enhancing the green credentials of the process.

| Catalyst | Reactants | Conditions | Yield (%) |

| TiO₂ | Phenol, Benzoyl chloride | Solvent-free, 25°C, 30 min | 92 |

| ZrOCl₂·8H₂O | Phenol, Benzoyl chloride | Solvent-free, rt, 2h | 95 |

| Basic Alumina | Phenol, Benzoyl chloride | Microwave, 5 min | 92 |

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. Microwave energy directly heats the reaction mixture, leading to rapid and uniform heating that can accelerate reaction rates.

The synthesis of esters, including those from phenols and benzoyl chlorides, can be significantly expedited using microwave assistance. Reactions that might take several hours under conventional heating can often be completed in a matter of minutes in a microwave reactor. This not only saves time and energy but can also minimize the formation of side products. For instance, the benzoylation of phenols with benzoic acid has been achieved under microwave irradiation, offering a greener alternative to the use of more reactive and hazardous benzoyl chloride.

| Reactants | Catalyst/Medium | Time | Power | Yield (%) |

| Phenol, Benzoic acid | Montmorillonite K-10 | 10 min | 300 W | 85 |

| 4-Hydroxyacetophenone, Secondary Amines (Mannich Reaction) | Dioxane | 15-30 min | 300 W | Quantitative |

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for the synthesis of esters. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures. These conditions can enhance mass transfer and accelerate reaction rates.

Ultrasound-assisted esterification has been successfully applied to a variety of substrates. The synthesis of aryl amides from carboxylic acids and isocyanides, a related reaction, has been shown to proceed in high yields under ultrasonic irradiation at ambient temperature. Similarly, the synthesis of 1,4-disubstituted 1,2,3-triazoles has been achieved in shorter times and with higher yields using ultrasound compared to conventional heating. nih.gov These examples suggest that the ultrasound-assisted synthesis of this compound is a viable and environmentally friendly approach. The advantages of this method include reduced reaction times, milder conditions, and often improved yields.

| Reaction Type | Reactants | Conditions | Time | Yield (%) |

| Aryl Amide Synthesis | Carboxylic Acids, Isocyanides | Methanol, Ultrasound | - | 78-95 |

| 1,2,3-Triazole Synthesis | Azides, Alkynes | t-BuOH/H₂O, CuSO₄, Ultrasound | 3-6 h | Comparable to conventional |

Green Chemistry Principles in this compound Synthesis

Exploration of Novel Synthetic Strategies for Enhanced Efficiency

Modern synthetic chemistry seeks to improve upon classical methods by employing catalytic systems that offer higher yields, milder reaction conditions, and greater functional group tolerance. For the synthesis of this compound and its analogues, transition-metal catalysis, particularly with palladium and nickel, represents a significant advancement.

Transition metals are pivotal in forming carbon-carbon and carbon-heteroatom bonds. Palladium and nickel catalysts, in particular, enable a wide range of cross-coupling reactions that can be used to synthesize complex precursors for, or derivatives of, this compound.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing C-C bonds. While direct palladium-catalyzed esterification of aryl halides with carboxylic acids is possible, the Suzuki and Heck reactions are exceptionally useful for modifying the aryl frameworks of the precursors to this compound. nih.govlibretexts.org

The Suzuki-Miyaura coupling facilitates the reaction between an organoboron compound and an organohalide. berkeley.edu This is highly relevant for the precursors of the target molecule. For instance, 4-bromoacetophenone can be coupled with various arylboronic acids to generate complex biaryl ketones, which can then be used in subsequent esterification reactions. researchgate.netikm.org.my Studies have demonstrated the high efficacy of this reaction using various palladium catalysts, achieving excellent yields. arkat-usa.orgnih.gov

Table 1: Palladium-Catalyzed Suzuki Coupling of 4-Bromoacetophenone with Phenylboronic Acid

| Catalyst Loading (mol%) | Base | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1.0 | KOH | Water | 100 °C, 1 hr | 94 | arkat-usa.org |

| 0.25 | KOH | Water | Microwave, 100-160 °C, 5 min | 96 | nih.gov |

| 0.25 | Na2CO3 | Ethanol/Water | 100 °C, 24 hr | >99 | ikm.org.my |

The Heck reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org 4-Bromoacetophenone serves as a competent aryl halide in this reaction, coupling with alkenes like styrene to form 4-acetylstilbene and related compounds. mdpi.comresearchgate.net These products, containing both a ketone and a reactive alkene, are valuable intermediates for further functionalization.

Table 2: Palladium-Catalyzed Heck Reaction of 4-Bromoacetophenone with Styrene

| Catalyst System | Base | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd/USY | N,N-diisopropylethylamine | DMAc | 140 °C, 24 hr | 91 | mdpi.com |

| Pd(OAc)2/P(o-tolyl)3 | NaOAc | DMF | 140 °C, 2 hr | 92 | researchgate.net |

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for certain transformations, particularly those involving the activation of traditionally inert carbon-oxygen (C–O) bonds in esters and phenols. acs.org This capability opens up novel synthetic routes where phenols or esters, rather than aryl halides, act as the electrophiles.

The cleavage of the strong acyl C–O bond in an ester is a key step that can be achieved using a low-valent nickel complex combined with a strong donor ligand. oup.com Research has demonstrated that nickel catalysts can activate the acyl C–O bonds of methyl esters, allowing for their conversion into other functional groups like amides. nih.gov In the context of this compound, this strategy could be employed in reverse, for instance, in an "ester transfer" reaction where a nickel catalyst facilitates the exchange of ester groups between an aromatic ester and a haloarene. chemrxiv.org Furthermore, nickel catalysis can activate the C–O bond of phenol derivatives, enabling their use in cross-coupling reactions to form biaryl ethers. acs.orgresearchgate.net

Multi-component Reactions (MCRs) for this compound Derivatives

Multi-component reactions (MCRs), in which three or more reactants combine in a single pot to form a product containing substantial portions of all components, are highly valued for their efficiency and atom economy. nih.gov While a specific MCR for the direct synthesis of this compound is not prominent, the principles of MCRs are widely applied to synthesize complex ester-containing molecules. researchgate.net

A hypothetical MCR approach could involve reacting 4-hydroxyacetophenone, 4-bromobenzoic acid, an isocyanide, and another component in a reaction like the Ugi four-component reaction (U-4CR). This would not yield the target molecule directly but would produce a complex derivative, such as a dipeptide scaffold incorporating the core structures of the desired ester. Such strategies are invaluable in medicinal chemistry for rapidly generating libraries of structurally diverse compounds. nih.gov

Chemo- and Regioselective Synthesis of this compound

Selectivity is a cornerstone of organic synthesis, ensuring that reactions occur at the desired location (regioselectivity) and on the intended functional group (chemoselectivity). In the synthesis of this compound from 4-hydroxyacetophenone and 4-bromobenzoyl chloride, the reaction is inherently regioselective for the phenolic hydroxyl group over other positions.

However, if the starting materials were more complex, containing multiple hydroxyl or other nucleophilic groups, achieving selectivity would be more challenging. Methodologies for the selective acylation of phenols in the presence of other nucleophiles often rely on several factors:

Steric Hindrance: Shielding other functional groups to direct the reaction to the most accessible site.

Electronic Effects: Exploiting the different nucleophilicities of various functional groups.

Catalysis: Using catalysts that selectively activate a specific site. For example, certain Lewis acids or enzymes can achieve high regioselectivity in the acylation of polyhydroxy compounds. acs.org Phase-transfer catalysis has also been shown to be extremely effective for the O-acylation of substituted phenols. ingentaconnect.com

Direct, regioselective ortho-acylation of phenols is also possible using specific directing group strategies or metal-free, one-pot methods. acs.orgnih.gov

Reaction Mechanism Elucidation for Key Synthetic Steps

Understanding the reaction mechanism is crucial for optimizing conditions and expanding the scope of a synthetic method. The mechanisms for the key transition metal-catalyzed reactions are well-studied.

Palladium-Catalyzed Suzuki Reaction: The catalytic cycle typically begins with the oxidative addition of the aryl halide (e.g., a 4-bromobenzoyl derivative) to a Pd(0) species, forming a Pd(II) complex. This is followed by transmetalation , where the organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide. The final step is reductive elimination , where the two organic fragments are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.orgberkeley.edu

Palladium-Catalyzed Heck Reaction: The cycle also starts with the oxidative addition of the aryl halide to Pd(0). The resulting Pd(II) complex then undergoes a migratory insertion (or carbopalladation) step, where the alkene coordinates to the palladium and then inserts into the Pd-aryl bond. The final step is a β-hydride elimination , which forms the substituted alkene product and a palladium-hydride species. This species then undergoes reductive elimination with the base to regenerate the Pd(0) catalyst. libretexts.orgwikipedia.org

Nickel-Catalyzed C–O Bond Activation: The mechanism for nickel-catalyzed activation of the C(aryl)-O bond in esters is more complex and has been elucidated through theoretical studies. researchgate.net The catalytic cycle is believed to start with the oxidative addition of the aryl ester's C–O bond to a Ni(0) complex. This is a challenging step and is often rate-limiting. The resulting C-O activation is more facile for the ArO–Ac bond than the Ar–OAc bond. researchgate.net Following oxidative addition, the cycle proceeds through steps analogous to other cross-coupling reactions, such as transmetalation and reductive elimination, to yield the final product. acs.org

Kinetic Studies of this compound Formation

While specific kinetic studies on the formation of this compound are not extensively documented in publicly available literature, the kinetics of similar reactions, such as the reaction of substituted phenols with cyclic anhydrides, have been investigated and can provide insights into the reaction mechanism. These analogous studies reveal that the reaction likely proceeds via a nucleophilic attack of the phenoxide ion on the carbonyl carbon of the acyl chloride.

A study on the reaction of various substituted phenols with phthalic and maleic anhydrides in an aqueous solution demonstrated that the rate of the reaction is dependent on the nature of the substituent on the phenol. nih.gov The Brønsted-type plots for the nucleophilic attack of substituted phenols on the anhydrides were found to be linear, with slopes (β_Nuc) of 0.45 for phthalic anhydride and 0.56 for maleic anhydride. nih.gov These values suggest a mechanism involving a rate-determining nucleophilic attack. The reaction kinetics are consistent with either a concerted mechanism or a stepwise mechanism where the formation of a tetrahedral intermediate is the rate-determining step.

The rate of formation of this compound would be influenced by factors such as the concentration of the reactants, the temperature, and the choice of solvent and base. The acetyl group on the 4-hydroxyacetophenone, being an electron-withdrawing group, would decrease the nucleophilicity of the phenolic oxygen, potentially leading to a slower reaction rate compared to unsubstituted phenol. Conversely, the bromo group on the 4-bromobenzoyl chloride, also an electron-withdrawing group, would increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Table 1: Hypothetical Kinetic Data for the Formation of this compound

| Reactant Concentration (mol/L) | Temperature (°C) | Rate Constant (k) (L mol⁻¹ s⁻¹) |

| [4-hydroxyacetophenone] = 0.1 | 25 | Data not available |

| [4-bromobenzoyl chloride] = 0.1 | 25 | Data not available |

| [4-hydroxyacetophenone] = 0.2 | 25 | Data not available |

| [4-bromobenzoyl chloride] = 0.2 | 25 | Data not available |

| [4-hydroxyacetophenone] = 0.1 | 50 | Data not available |

| [4-bromobenzoyl chloride] = 0.1 | 50 | Data not available |

Mechanistic Investigations using Isotopic Labeling

Isotopic labeling is a powerful technique to elucidate reaction mechanisms. In the case of the formation of this compound, isotopic labeling could be employed to confirm the nucleophilic acyl substitution mechanism.

A plausible experiment would involve labeling the oxygen atom of the hydroxyl group in 4-hydroxyacetophenone with the ¹⁸O isotope. The reaction would then be carried out with unlabeled 4-bromobenzoyl chloride. The resulting this compound and the byproduct, hydrogen chloride, would be analyzed for the presence of the ¹⁸O isotope.

If the reaction proceeds through a nucleophilic acyl substitution mechanism, the ¹⁸O label would be incorporated into the ester product, specifically in the ether linkage. The carbonyl oxygen of the ester would remain as the unlabeled ¹⁶O from the 4-bromobenzoyl chloride. This outcome would confirm that the bond between the carbonyl carbon and the chlorine atom is broken and a new bond is formed between the carbonyl carbon and the phenolic oxygen.

Table 2: Expected Isotopic Distribution in a Labeling Experiment for the Formation of this compound

| Labeled Reactant | Product Analyzed | Expected Location of ¹⁸O Label | Mechanistic Implication |

| 4-hydroxyacetophenone-¹⁸OH | This compound | Ether oxygen of the ester | Confirms nucleophilic acyl substitution |

| 4-bromobenzoyl-¹⁸OCl | This compound | Carbonyl oxygen of the ester | Confirms nucleophilic acyl substitution |

This table represents a hypothetical experimental design and expected outcomes based on established mechanisms of esterification.

The absence of the ¹⁸O label in the ester and its presence in the water formed from the reaction with the base would suggest an alternative mechanism, such as one involving the cleavage of the C-O bond of the phenol. However, for this type of reaction, the nucleophilic acyl substitution pathway is the widely accepted mechanism.

Crystallographic and Supramolecular Architecture Analysis

Single Crystal X-ray Diffraction Studies of 4-Acetylphenyl 4-bromobenzoate (B14158574)

Experimental determination of the crystal structure of 4-acetylphenyl 4-bromobenzoate through single-crystal X-ray diffraction has not been reported in the available scientific literature. Such studies are fundamental for elucidating the precise three-dimensional arrangement of atoms and molecules within a crystal lattice.

Crystal System and Space Group Determination

Without experimental crystallographic data, the crystal system and space group for this compound remain undetermined. The crystal system describes the symmetry of the unit cell, while the space group provides a more detailed description of the symmetry operations within the crystal.

Unit Cell Parameters and Molecular Conformation Analysis

The unit cell parameters, which define the size and shape of the repeating unit in the crystal lattice, have not been determined for this compound. Similarly, a definitive analysis of its molecular conformation in the solid state is not possible without crystallographic data.

Intermolecular Interactions and Crystal Packing

Hydrogen Bonding Networks (e.g., C—H⋯O, N—H⋯O)

While the molecular structure of this compound suggests the potential for weak C—H⋯O hydrogen bonds, the specific details of any such networks, including their geometry and role in the crystal packing, have not been experimentally verified.

Aromatic π–π Stacking Interactions

The presence of two aromatic rings in this compound indicates a possibility of π–π stacking interactions contributing to the stability of its crystal structure. However, without crystallographic data, the existence, nature, and geometry of any such interactions remain unconfirmed.

The topics outlined below require specific experimental or computational data that is not available in the public domain for this compound:

Supramolecular Assembly and Self-Organization Principles:The principles governing the self-assembly of this molecule into larger architectures have not been reported.

Influence of Adatoms on Surface Supramolecular Structures:Research on the interaction of this compound with adatoms on surfaces to form supramolecular structures could not be found.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables as requested. The necessary foundational data from single-crystal X-ray diffraction and subsequent analyses for this compound are absent from the available scientific literature.

Advanced Spectroscopic Characterization and Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational states of a molecule. Infrared and Raman spectroscopy are complementary techniques that provide detailed information about the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy: Band Assignments and Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. The FT-IR spectrum of 4-acetylphenyl 4-bromobenzoate (B14158574) exhibits characteristic absorption bands that confirm the presence of its key functional groups.

The most prominent features in the FT-IR spectrum are the strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations. Due to the presence of two distinct carbonyl groups—the ester and the ketone—two separate absorption bands are typically observed. The ester C=O stretching vibration is generally found at a higher wavenumber compared to the ketone C=O stretch. For analogous aromatic esters, this band appears in the range of 1735-1750 cm⁻¹. The ketone C=O stretching vibration of the acetyl group is expected in the region of 1680-1700 cm⁻¹.

The spectrum also displays characteristic absorptions for the C-O stretching of the ester group, typically in the 1250-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are observed as a group of weaker bands above 3000 cm⁻¹. The aromatic C=C stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region. The presence of the bromine atom can be inferred from a C-Br stretching vibration, which is expected to appear in the far-infrared region, typically below 600 cm⁻¹.

Table 1: FT-IR Band Assignments for 4-Acetylphenyl 4-bromobenzoate (Predicted based on analogous compounds)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| > 3000 | Weak | Aromatic C-H Stretching |

| 1735-1750 | Strong | Ester C=O Stretching |

| 1680-1700 | Strong | Ketone C=O Stretching |

| 1450-1600 | Medium | Aromatic C=C Stretching |

| 1250-1300 | Strong | Ester C-O Stretching |

| < 600 | Medium | C-Br Stretching |

Raman Spectroscopy: Complementary Vibrational Mode Analysis

Raman spectroscopy is a light scattering technique that provides information about vibrational, rotational, and other low-frequency modes in a molecule. It is often complementary to FT-IR spectroscopy. In Raman spectroscopy, the change in polarizability of a molecule during a vibration determines the intensity of the signal. Non-polar bonds and symmetric vibrations tend to produce strong Raman signals.

For this compound, the aromatic ring vibrations are expected to be strong in the Raman spectrum. The C=C stretching vibrations of the benzene (B151609) rings would give rise to prominent bands. The symmetric stretching of the C-Br bond would also be expected to be Raman active. The carbonyl stretching vibrations, while strong in the IR, will also be present in the Raman spectrum, providing complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton (¹H) NMR: Chemical Shifts, Coupling Constants, and Multiplicities

The ¹H NMR spectrum of this compound provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum is characterized by signals in the aromatic region and a singlet in the aliphatic region.

The protons on the 4-bromobenzoate ring are expected to appear as two doublets due to ortho-coupling. The protons ortho to the bromine atom will be at a different chemical shift than the protons ortho to the carbonyl group. Similarly, the protons on the 4-acetylphenyl ring will also appear as two doublets. The electron-withdrawing nature of the acetyl group will deshield the adjacent protons, causing them to appear at a higher chemical shift.

The methyl protons of the acetyl group will appear as a sharp singlet, typically in the range of 2.5-2.7 ppm, as there are no adjacent protons to couple with.

Table 2: ¹H NMR Data for this compound (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.1 | Doublet | ~8.0 | Protons ortho to the ester carbonyl |

| ~7.8 | Doublet | ~8.0 | Protons ortho to the bromine atom |

| ~8.0 | Doublet | ~8.0 | Protons ortho to the acetyl group |

| ~7.3 | Doublet | ~8.0 | Protons ortho to the ester oxygen |

| ~2.6 | Singlet | N/A | Methyl protons of the acetyl group |

Carbon-13 (¹³C) NMR: Carbon Framework Elucidation

The ¹³C NMR spectrum provides information about the number of non-equivalent carbon atoms in the molecule and their chemical environment. The spectrum of this compound is expected to show signals for the two carbonyl carbons, the aromatic carbons, and the methyl carbon.

The carbonyl carbons of the ester and ketone groups will appear at the downfield end of the spectrum, typically in the range of 160-200 ppm. The aromatic carbons will give rise to a series of signals in the 120-150 ppm region. The carbon attached to the bromine atom will be influenced by the heavy atom effect. The methyl carbon of the acetyl group will appear as a single peak in the upfield region, typically around 25-30 ppm.

Table 3: ¹³C NMR Data for this compound (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~197 | Ketone Carbonyl Carbon |

| ~165 | Ester Carbonyl Carbon |

| 120-155 | Aromatic Carbons |

| ~27 | Methyl Carbon |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are used to determine the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between protons that are coupled to each other. For this compound, cross-peaks would be observed between the ortho-coupled protons on each of the aromatic rings, confirming their adjacent relationship.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments show correlations between protons and the carbon atoms to which they are directly attached. In the HMQC/HSQC spectrum of this compound, each aromatic proton signal would show a correlation to its corresponding aromatic carbon signal. The methyl proton singlet would correlate to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (carbons with no attached protons). For instance, the methyl protons would show a correlation to the ketone carbonyl carbon. The aromatic protons would show correlations to neighboring carbons and to the carbonyl carbons, helping to piece together the entire molecular structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Absorption Maxima

Specific data regarding the electronic transitions and absorption maxima (λmax) of this compound from UV-Vis spectroscopy are not available in the surveyed literature. This analysis would typically reveal information about the conjugated systems within the molecule and the energy required for electronic excitations.

Mass Spectrometry (MS): Molecular Weight Confirmation and Fragmentation Patterns

Detailed mass spectrometry data, which would confirm the molecular weight of this compound and elucidate its fragmentation patterns upon ionization, could not be located. This information is crucial for confirming the compound's identity and structural integrity.

Other Spectroscopic Techniques

There is no available information on the photoluminescent properties of this compound. Such a study would determine if the compound emits light upon excitation and would characterize its emission spectrum, quantum yield, and lifetime, providing insights into its potential applications in materials science.

No XPS data for this compound could be found. XPS analysis would provide information about the elemental composition and chemical states of the atoms within the molecule.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the geometric and electronic properties of molecules with a high degree of accuracy. These methods solve the Schrödinger equation, or approximations of it, for a given molecular system.

Density Functional Theory (DFT) Studies: Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. For 4-Acetylphenyl 4-bromobenzoate (B14158574), a DFT study would begin with geometry optimization. This process identifies the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. The resulting optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles.

Following optimization, the electronic structure can be analyzed. This includes the distribution of electron density, which reveals the electron-rich and electron-deficient regions of the molecule. Such information is vital for understanding the molecule's reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For 4-Acetylphenyl 4-bromobenzoate, FMO analysis would provide insights into its potential for participating in chemical reactions.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO | (Data Not Available) |

| LUMO | (Data Not Available) |

| HOMO-LUMO Gap | (Data Not Available) |

Note: This table is for illustrative purposes only. Specific values require dedicated computational studies.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. For this compound, NBO analysis would quantify the strength and nature of its chemical bonds and reveal important information about charge transfer interactions between different parts of the molecule.

Electrostatic Potential Surfaces

The electrostatic potential (ESP) surface is a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the molecule's electron density surface. Red regions indicate areas of negative potential, which are attractive to electrophiles, while blue regions represent positive potential, attractive to nucleophiles. An ESP map of this compound would highlight the reactive sites for electrophilic and nucleophilic attack.

Non-linear Optical (NLO) Properties

Non-linear optical (NLO) materials have applications in technologies like optical communications and data storage. Computational methods can predict the NLO properties of a molecule, such as its polarizability and hyperpolarizability. These calculations would assess the potential of this compound as an NLO material by examining how its electron cloud responds to an external electric field.

Table 2: Hypothetical Non-linear Optical Properties of this compound

| Property | Value (a.u.) |

| Dipole Moment (μ) | (Data Not Available) |

| Average Polarizability (α) | (Data Not Available) |

| First Hyperpolarizability (β) | (Data Not Available) |

Note: This table is for illustrative purposes only. Specific values require dedicated computational studies.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. For this compound, an MD simulation could be used to study its conformational changes, its interactions with solvent molecules, or its behavior in a larger system, such as a crystal lattice or a biological membrane. These simulations provide a dynamic picture of the molecule's behavior that complements the static information obtained from quantum chemical calculations.

In Silico Prediction of Reactivity and Selectivity

In silico methods are valuable for predicting the reactivity and selectivity of molecules, which can guide synthetic efforts and toxicological assessments. For brominated compounds like this compound, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict their potential as, for example, endocrine disruptors. nih.gov These models use theoretical molecular descriptors to correlate the structure of a compound with its biological activity. nih.gov

DFT calculations can be employed to study the electronic structure and reactivity of this compound. Key parameters that can be calculated include:

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provide information about the molecule's ability to donate or accept electrons, which is related to its reactivity.

Molecular Electrostatic Potential (MEP): The MEP map can identify the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack.

Fukui Functions: These functions can be used to predict the local reactivity and selectivity of different atomic sites within the molecule.

Studies on the reactions of substituted phenyl benzoates have utilized these theoretical approaches to understand reaction mechanisms and structure-reactivity correlations. kchem.org

Liquid Crystalline Behavior and Mesophase Studies

Applications of 4-Acetylphenyl 4-bromobenzoate (B14158574) in Liquid Crystal Technology

There is no specific information available in the scientific literature regarding the applications of 4-Acetylphenyl 4-bromobenzoate in liquid crystal technology. Generally, phenyl benzoate (B1203000) derivatives are utilized in various electro-optical applications, most notably in liquid crystal displays (LCDs). Their utility stems from their ability to align in response to an electric field, which allows for the modulation of light.

Compounds with positive dielectric anisotropy are used in twisted nematic (TN) and in-plane switching (IPS) displays, which are common in monitors, televisions, and mobile devices. The specific properties of a liquid crystal, such as its clearing point, viscosity, and birefringence, determine its suitability for a particular application. Without experimental data for this compound, its potential applications remain speculative. Based on its structure, it might be a component in liquid crystal mixtures designed to achieve specific performance characteristics, such as a broad nematic range or a particular dielectric anisotropy.

Biological Activity and Pharmacological Research Implications

Investigation of Biological Activities of 4-Acetylphenyl 4-bromobenzoate (B14158574) Analogs and Derivatives

Derivatives based on the 4-acetylphenyl and 4-bromobenzoate moieties have been extensively studied as inhibitors of several key enzymes implicated in various diseases.

β-Lactamases: The rise of bacterial resistance to β-lactam antibiotics, primarily through the production of β-lactamase enzymes, has necessitated the development of inhibitors. nih.govmdpi.com While direct studies on 4-Acetylphenyl 4-bromobenzoate as a β-lactamase inhibitor are not prominent, related structures have been explored. For instance, electrophilic N-tosyloxy-β-lactams, such as N-tosyloxy-4-phenyl-2-azetidinone, have been identified as potent β-lactamase inhibitors. nih.gov These inhibitors work by forming covalent bonds with active site serine residues or by acting as "suicide inhibitors" that permanently inactivate the enzyme. nih.govmdpi.com

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical target in cancer therapy due to its central role in angiogenesis. Inhibition of this tyrosine kinase receptor can halt the formation of new blood vessels that supply tumors with nutrients and oxygen. Numerous analogs incorporating structural elements similar to this compound have been designed and evaluated as VEGFR-2 inhibitors.

BioA: There is currently limited specific research available in the public domain regarding the direct inhibition of BioA (biotin synthase) by analogs of this compound.

hCA (human Carbonic Anhydrase): Carbonic anhydrases are involved in various physiological and pathological processes, including pH regulation and tumorigenesis. Specific isoforms, such as hCA IX and XII, are associated with tumors, making them attractive targets for anticancer drugs.

AChE (Acetylcholinesterase): Acetylcholinesterase is a key enzyme in the nervous system, and its inhibition is a primary strategy for treating Alzheimer's disease. mdpi.com Various derivatives have shown significant inhibitory potential against AChE. For example, N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides demonstrated good inhibitory activity, with IC50 values ranging from 52.63 to 98.72 µM. juniperpublishers.com Another study on N-(2-acetyl-4-(styryl)phenyl)-4-benzenesulfonamide derivatives found that introducing a styryl group significantly enhanced AChE inhibition, with a 4-methoxystyryl derivative (3a) showing an IC50 value of 4.3 µM. mdpi.com Furthermore, benzylidene oxazolone (B7731731) derivatives have also been identified as reversible inhibitors of human AChE (hAChE), with IC50 values ranging from 9 to 246 µM. nih.gov

Table 1: Selected Enzyme Inhibition Data for this compound Analogs

| Compound Class | Target Enzyme | IC50 / Ki Value | Reference |

|---|---|---|---|

| N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides | AChE | 52.63 ± 0.14 µM | juniperpublishers.com |

| N-(2-acetyl-4-(styryl)phenyl)sulfonamide derivative (3a) | AChE | 4.3 ± 0.23 µM | mdpi.com |

| N-(2-acetyl-4-(styryl)phenyl)sulfonamide derivative (3b) | AChE | 6.2 ± 0.21 µM | mdpi.com |

| Benzylidene oxazolone derivatives | hAChE | 9 - 246 µM | nih.gov |

The potential of this compound derivatives as anticancer agents has been a significant area of research, with numerous studies demonstrating their ability to inhibit the proliferation of various cancer cell lines.

A notable study focused on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives. mdpi.com These compounds were evaluated for their antiproliferative effects on lung cancer models. Specifically, oxime derivatives and carbohydrazides derived from this scaffold showed low micromolar activity that was significantly more potent than the standard chemotherapeutic agent, cisplatin. mdpi.com For instance, against the A549 lung cancer cell line, compounds 21 and 22 , which feature a hydroxyimino (-C=NOH) group, displayed potent IC50 values of 5.42 µM and 2.47 µM, respectively. mdpi.com These compounds were also effective against drug-sensitive (H69) and drug-resistant (H69AR) small-cell lung carcinoma cells. mdpi.com

Similarly, a library of phenylacetamide derivatives containing a benzothiazole (B30560) nucleus demonstrated marked viability reduction at low micromolar concentrations in both paraganglioma and pancreatic cancer cell lines. nih.gov One derivative, in particular, showed a greater antiproliferative effect and a higher selectivity index against cancer cells compared to normal cells. nih.gov

Table 2: Antiproliferative Activity of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic Acid Derivatives against A549 Lung Cancer Cells

| Compound | Modification | IC50 (µM) | Reference |

|---|---|---|---|

| 21 | Carboxylic acid with oxime | 5.42 | mdpi.com |

| 22 | Carboxylic acid with oxime | 2.47 | mdpi.com |

| Cisplatin | Standard Drug | > IC50 of 21 & 22 | mdpi.com |

Derivatives of the core structure have shown notable activity against a range of microbial pathogens.

Antibacterial Activity: The antibacterial potential of related compounds has been well-documented. Benzoic acid derivatives, for instance, show antibacterial effects that are dependent on the number, type, and position of substituents on the benzene (B151609) ring. nih.gov Studies on 3-(2-bromoacetyl)phenyl benzoate (B1203000) dithiocarbamate (B8719985) derivatives revealed that some compounds in the series exhibited potent antimicrobial activity against various bacteria and fungi, suggesting they could be promising lead compounds. researchgate.net Similarly, phenol (B47542) derivatives have been evaluated against both planktonic and biofilm-forming bacteria like Staphylococcus epidermidis and Pseudomonas aeruginosa. frontiersin.org Other synthesized compounds, such as 3-acetyl coumarin (B35378) and benzo-4-methyl coumarin, also displayed bactericidal activities. ekb.eg

Antifungal Activity: Research has also extended to the antifungal properties of these analogs. The aforementioned 3-(2-bromoacetyl)phenyl benzoate dithiocarbamates were effective against fungal isolates. researchgate.net Additionally, synthesized benzyl (B1604629) bromide derivatives demonstrated strong antifungal properties. frontiersin.org The fungicidal activity of 3-acetyl coumarin and benzo-4-methyl coumarin was confirmed against pathogens like Alternaria solani and Fusarium oxysporum. ekb.eg

Table 3: Antimicrobial Activity of Selected Analog Classes

| Compound Class | Activity Type | Pathogens Tested | Reference |

|---|---|---|---|

| 3-(2-bromoacetyl)phenyl benzoate dithiocarbamates | Antibacterial, Antifungal | Various bacteria and fungi | researchgate.net |

| Phenol derivatives | Antibacterial | S. epidermidis, P. aeruginosa | frontiersin.org |

| Benzoic acid derivatives | Antibacterial | E. coli | nih.gov |

| Coumarin derivatives | Antibacterial, Antifungal | E. amylovora, R. solanacearum, A. solani, F. oxysporum | ekb.eg |

Several analogs have been investigated for their ability to counteract oxidative stress by scavenging free radicals. N-(2-acetyl-4-(styryl)phenyl)-4-benzenesulfonamide derivatives were evaluated for their antioxidant potential using DPPH and NO radical scavenging assays. mdpi.com The introduction of a styryl group onto the main scaffold resulted in significant antioxidant activities. mdpi.com

Another study on benzylidene-3-methyl-2-thioxothiazolidin-4-one (BMTTZD) analogs also explored their antioxidant efficacy. mdpi.com Analogs containing catechol and resorcinol (B1680541) groups demonstrated strong antioxidant effects, effectively scavenging DPPH and ABTS+ radicals and reducing reactive oxygen species (ROS) levels to an extent comparable to the standard antioxidant, Trolox. mdpi.com

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest for treating hyperpigmentation disorders. Research into benzylidene-3-methyl-2-thioxothiazolidin-4-one (BMTTZD) analogs, which share a β-phenyl-α,β-unsaturated carbonyl motif, has shown them to be potent tyrosinase inhibitors. mdpi.com One analog, featuring an additional hydroxyl substituent, enhanced tyrosinase inhibition dramatically, proving to be 220 times more powerful than the standard inhibitor, kojic acid. mdpi.com Kinetic studies revealed that these analogs could act as either competitive or mixed-type inhibitors, and docking simulations confirmed their ability to bind to the enzyme's active and allosteric sites. mdpi.com

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For derivatives related to this compound, several key structural features have been identified that influence their pharmacological effects.

For Antiproliferative Activity: In the series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, the presence of an oxime moiety (-C=NOH) was found to be critical for enhancing antiproliferative activity against lung cancer cells. mdpi.com This functional group likely contributes to the compound's bioactivity through its electron-withdrawing properties or its potential for hydrogen bonding with cellular targets. mdpi.com

For Antimicrobial Activity: In phenol derivatives, the addition of allyl groups consistently increased potency against planktonic bacterial cells. frontiersin.org However, this modification led to a decrease in potency against biofilms, highlighting that SAR can differ depending on the bacterial growth state. frontiersin.org For benzoic acid derivatives, the antibacterial effect is strongly related to the number, type, and position of substituents on the benzene ring. nih.gov

For Enzyme Inhibition: In the case of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides, an increase in the lipophilicity of the alkyl groups on the nitrogen atom enhanced AChE inhibitory activity. juniperpublishers.com For N-(2-acetyl-4-(styryl)phenyl)sulfonamide derivatives, the replacement of a bromine atom with a lipophilic 4-methoxystyryl or 4-trifluorostyryl group resulted in significantly improved inhibition of both AChE and BChE. mdpi.com

Identification of Key Structural Features for Biological Potency

The biological potency of a molecule is intrinsically linked to its structural features, which govern its interactions with biological targets. For this compound, several key features can be identified as potentially crucial for its biological activity.

The 4-bromobenzoate moiety also contributes significantly to the potential biological profile of the compound. The bromine atom, a halogen, can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding. The presence and position of the bromine atom can enhance binding affinity and selectivity for a target protein. Furthermore, the lipophilicity imparted by the bromine atom can influence the molecule's ability to cross cell membranes. Research on other brominated compounds has demonstrated their potential in various therapeutic areas. For example, the substitution of a bromine atom on certain scaffolds has been shown to improve activity against various enzymes. mdpi.com

Table 1: Key Structural Features and Their Potential Roles in Biological Potency

| Structural Feature | Potential Role in Biological Potency |

| 4-Acetylphenyl Moiety | |

| Acetyl Group (Ketone) | Hydrogen bond acceptor, contributing to ligand-receptor interactions. |

| Phenyl Ring | Provides a rigid scaffold and can participate in aromatic interactions (e.g., π-π stacking) with protein residues. |

| Para-substitution | Influences the electronic properties and steric profile of the moiety. |

| 4-Bromobenzoate Moiety | |

| Bromine Atom | Can form halogen bonds, enhancing binding affinity and selectivity. Increases lipophilicity. |

| Benzoate Group | Can act as a hydrogen bond acceptor and contributes to the overall shape and rigidity of the molecule. |

| Ester Linkage | |

| Ester Group | Provides conformational flexibility, allowing the molecule to adapt to the geometry of a binding site. Can also act as a hydrogen bond acceptor. |

Ligand-Receptor Interaction Prediction

Predicting the interaction between a small molecule like this compound and its potential biological receptors is a cornerstone of modern drug discovery. While experimental data is the ultimate validation, computational methods provide valuable insights into these potential interactions.

Based on the structural features identified, several types of interactions can be predicted. The acetyl group's oxygen atom is a likely hydrogen bond acceptor. The aromatic rings of both the acetylphenyl and bromobenzoate moieties can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a receptor's binding pocket.

The bromine atom is a particularly interesting feature for ligand-receptor interactions. It can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen on the protein backbone or side chains. This type of interaction is directional and can significantly contribute to the stability of a ligand-receptor complex.

Computational tools, such as molecular docking and molecular dynamics simulations, can be employed to model these interactions. By docking this compound into the binding sites of various known drug targets, it is possible to predict which proteins it is most likely to interact with and the nature of these interactions. Such predictions can guide experimental studies to validate these potential biological targets.

Molecular Docking Studies with Target Proteins

Binding Modes and Interaction Analysis

Molecular docking studies on compounds containing the 4-acetylphenyl and bromobenzoate moieties reveal common binding modes and interaction patterns. For instance, in a study of 2-{4-[(E)-(4-acetylphenyl)diazenyl]phenyl}-1-(5-bromothiophen-2-yl)ethanone, molecular docking revealed that the oxygen and nitrogen atoms of the ketonic and ester groups participated in conventional hydrogen-bonding interactions. nih.gov This suggests that the acetyl and ester groups of this compound could similarly engage in hydrogen bonding with amino acid residues in a protein's active site.

Furthermore, the bromine atom in the aforementioned study was found to have an affinity for certain amino acid groups through nucleophilic attacks. nih.gov This highlights the potential for the bromine atom in this compound to form specific interactions, such as halogen bonds, which can anchor the ligand within the binding pocket.

Table 2: Predicted Interaction Types for this compound Based on Analogous Compounds

| Interaction Type | Moiety Involved | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | Acetyl group (oxygen), Ester group (oxygen) | Serine, Threonine, Tyrosine, Asparagine, Glutamine, Histidine |

| Halogen Bonding | Bromine atom | Backbone carbonyls, Aspartate, Glutamate |

| Hydrophobic Interactions | Phenyl rings | Alanine, Valine, Leucine, Isoleucine, Phenylalanine, Tryptophan |

| π-π Stacking | Phenyl rings | Phenylalanine, Tyrosine, Tryptophan, Histidine |

Binding Affinity Prediction

Binding affinity is a measure of the strength of the interaction between a ligand and its receptor. In molecular docking, this is often estimated using a scoring function that calculates a value, typically in kcal/mol. A more negative value generally indicates a stronger predicted binding affinity.

For example, a molecular docking study of 2-{4-[(E)-(4-acetylphenyl)diazenyl]phenyl}-1-(5-bromothiophen-2-yl)ethanone with the receptor protein of Mycobacterium tuberculosis showed a good binding affinity value of -8.5 kcal mol−1. nih.gov In another study, isatin (B1672199) sulfonamide molecular hybrid derivatives containing an acetylphenyl group showed binding free energies ranging from -19.21 to -21.74 Kcal/mol when docked into the EGFR active site. nih.govresearchgate.net These examples from related compounds suggest that this compound could also exhibit significant binding affinities to specific biological targets.

The predicted binding affinity is influenced by the sum of all interactions between the ligand and the receptor. Therefore, the presence of multiple interaction points, as suggested for this compound (hydrogen bonding, halogen bonding, hydrophobic interactions), could lead to a favorable binding affinity for certain proteins. It is important to note that these are computational predictions and require experimental validation.

Drug Design and Development Perspectives

The structural characteristics of this compound make it an interesting candidate for further exploration in drug design and development. Its relatively simple structure, combined with the presence of key functional groups, provides a solid foundation for the creation of more complex and potent therapeutic agents.

This compound as a Scaffold for Novel Therapeutic Agents

A scaffold in medicinal chemistry is a core molecular structure to which various functional groups can be attached to create a library of new compounds with diverse biological activities. The this compound molecule possesses several features that make it a promising scaffold.

The 4-acetylphenyl moiety is a recognized scaffold in the development of novel therapeutics, particularly in oncology. For example, derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid have been identified as promising scaffolds for the development of new anticancer candidates. nih.govmdpi.com The acetyl group can be chemically modified to introduce different functionalities, allowing for the fine-tuning of the molecule's properties to enhance its activity and selectivity.

Similarly, the 4-bromobenzoate portion of the molecule offers opportunities for modification. The bromine atom can be replaced with other halogens or different functional groups to modulate the electronic and steric properties of the molecule, thereby influencing its binding to a target.

By using this compound as a starting point, medicinal chemists can systematically synthesize a series of analogs with modifications at various positions. These new compounds can then be screened for a wide range of biological activities, potentially leading to the discovery of novel drugs for various diseases. The modular nature of this scaffold, with its two distinct and modifiable aromatic rings connected by an ester linkage, provides a versatile platform for drug discovery efforts.

Optimization of Pharmacological Profiles

The optimization of the pharmacological profiles of compounds structurally related to this compound has been a subject of scientific investigation, with a focus on enhancing their therapeutic potential. Research into derivatives of 4-acetylphenyl moieties has provided insights into the structure-activity relationships (SAR) that govern their biological effects.

A notable area of research has been the exploration of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives as potential anticancer agents. Studies on these compounds have revealed that modifications to the molecular structure can significantly influence their antiproliferative activity. For instance, the introduction of an oxime moiety has been shown to enhance cytotoxicity against cancer cell lines. mdpi.comnih.gov This suggests that the oxime functional group may play a crucial role in the compound's mechanism of action, potentially through interactions with biological targets. mdpi.comnih.gov

The antiproliferative effects of these derivatives have been observed to be structure-dependent. Specifically, carboxylic acid and carbohydrazide (B1668358) derivatives bearing a hydroxyimino fragment have demonstrated the most promising cytotoxic activity, in some cases surpassing that of established anticancer drugs like cisplatin. mdpi.comnih.gov These findings underscore the importance of targeted chemical modifications in the development of novel therapeutic agents.

Below is a data table summarizing the cytotoxic activity of selected 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives against the A549 human lung adenocarcinoma cell line.

| Compound | Modification | IC50 (µM) |

| 21 | Carboxylic acid with hydroxyimino group | 5.42 |

| 22 | Carboxylic acid with hydroxyimino group | 2.47 |

| 25 | Carbohydrazide with hydroxyimino group | Not specified |

| 26 | Carbohydrazide with hydroxyimino group | Not specified |

| Cisplatin | Standard anticancer drug | Not specified |

Biocompatibility and Toxicological Research of this compound Derivatives

For instance, research on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives has included assessments of their cytotoxicity against non-cancerous cells to evaluate their selectivity and potential for adverse effects. mdpi.com Favorable toxicity profiles in non-cancerous cells are a promising indicator of a compound's potential for further development. mdpi.com

General toxicological information for structurally similar compounds, such as methyl 4-bromobenzoate, indicates potential for skin and eye irritation, as well as respiratory irritation. While these findings are not directly transferable to this compound, they highlight the importance of careful handling and further investigation of the toxicological properties of this class of compounds.

In a broader context, the safety assessment of polymers containing ester functionalities for use in food contact materials offers a framework for evaluating the toxicological risks of related substances. Such assessments involve comprehensive migration testing and long-term toxicity studies in animal models to establish a No Observed Adverse Effect Level (NOAEL). For one such polymer, a 90-day oral toxicity study in rats was conducted to determine a NOAEL. These rigorous toxicological evaluations are essential for ensuring the safety of chemical substances intended for human exposure.

Advanced Materials Science Applications

Integration of 4-Acetylphenyl 4-bromobenzoate (B14158574) in Functional Materials

4-Acetylphenyl 4-bromobenzoate is a key intermediate in the synthesis of more complex functional molecules, particularly chalcones and other heterocyclic compounds. The presence of the acetyl group provides a reactive site for condensation reactions, while the bromobenzoate portion can be modified or act as a significant part of the final molecular scaffold.

The primary method for integrating this structure into larger functional materials is through the Claisen-Schmidt condensation. chemrevlett.comresearchgate.net This reaction involves the base-catalyzed condensation of an acetophenone (B1666503) derivative (like this compound) with an aromatic aldehyde. researchgate.net This process creates the characteristic α,β-unsaturated carbonyl system of chalcones (1,3-diaryl-2-propen-1-ones). chemrevlett.com These chalcone (B49325) derivatives are precursors for a wide array of flavonoids and heterocyclic compounds, which are valuable in materials science. researchgate.net For instance, chalcones serve as foundational structures for synthesizing pyrazoles, quinazolinones, and benzoxazin-4-ones. researchgate.netedelweisspublications.comamazonaws.commdpi.com The synthesis of these materials often involves multi-step reactions where the initial chalcone structure is cyclized with other reagents. edelweisspublications.comnih.gov

The versatility of this synthetic pathway allows for the creation of a diverse library of functional materials by simply varying the aromatic aldehyde used in the condensation step. This tunability is critical for developing materials with specific electronic, optical, or biological properties.

Table 1: Functional Materials Derived from this compound Precursors

| Material Class | Synthetic Method | Key Feature | Reference |

|---|---|---|---|

| Chalcones | Claisen-Schmidt Condensation | α,β-Unsaturated Carbonyl System | chemrevlett.comresearchgate.net |

| Quinazolinones | Cyclization of Chalcone Precursors | Fused Heterocyclic Ring System | edelweisspublications.comamazonaws.com |

| Pyrazolones | Reaction of Azo-pyrazalone with Aldehydes | Five-membered Heterocyclic Ring | nih.gov |

| Benzoxazin-4-ones | Condensation and Cyclization | N,O-Heterocyclic Structure | mdpi.com |

Optical and Dielectric Properties for Device Fabrication

Derivatives of this compound, especially chalcones, possess notable optical properties due to their molecular structure. The core structure of a chalcone consists of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system, which forms a conjugated π-electron system. researchgate.net This extended conjugation is responsible for the absorption of light in the UV-visible range. researchgate.net

The specific optical properties, such as the maximum absorption wavelength (λmax) and fluorescence, can be finely tuned by introducing different substituent groups onto the aromatic rings. researchgate.netnih.gov This tunability is a significant advantage in the design of materials for specific optical applications. For example, studies on related benzoate (B1203000) derivatives show that electronic transitions can be altered by solvent polarity and the length of alkyl chains, which affects the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov A smaller HOMO-LUMO gap generally corresponds to absorption at longer wavelengths. researchgate.netresearchgate.net

These compounds are investigated for their nonlinear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics. researchgate.net Materials with strong NLO responses can modify the properties of light, enabling technologies like optical switching and data storage. The NLO response in organic molecules is often related to intramolecular charge transfer, which can be enhanced by designing molecules with strong electron-donating and electron-accepting groups connected by a π-conjugated bridge—a structure inherent to many chalcone derivatives. researchgate.net

Table 2: Optical Properties of Representative Chalcone Derivatives

| Derivative Type | Property | Finding | Reference |

|---|---|---|---|

| Generic Chalcone | UV-Vis Absorption | Exhibits absorption in the UV-Vis spectrum due to π-π* transitions. | researchgate.net |

| Substituted Phenyl Benzoate | Fluorescence | Displays local fluorescence and intramolecular charge transfer in various solvents. | nih.gov |

| Substituted Chalcone | HOMO-LUMO Gap | The energy gap is tunable via substituents, affecting optical and electronic properties. | researchgate.net |

| Triazole-based Derivatives | Nonlinear Optical Response | Shows significant polarizability (αo) and hyperpolarizability (βo), indicating NLO potential. | researchgate.net |

Development of Biosensors Utilizing this compound Derivatives

The development of functional materials for biological applications, including biosensors, often leverages the inherent biological activity of certain molecular scaffolds. Chalcones, which can be synthesized from this compound precursors, are widely recognized for their broad spectrum of biological activities, particularly their antimicrobial properties. nih.govnih.govjocpr.com This antimicrobial activity forms a basis for their potential use in biosensing applications designed to detect or inhibit microbial growth.

The antimicrobial efficacy of chalcones is generally attributed to the presence of the reactive α,β-unsaturated carbonyl group, which can interact with biological molecules like proteins and nucleic acids through Michael addition. jocpr.com Research has demonstrated that chalcone derivatives exhibit significant activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains. edelweisspublications.comamazonaws.comjocpr.com

The activity of these compounds can be modulated by the nature and position of substituents on the aromatic rings. jocpr.com For example, the presence of halogen or hydroxyl groups can enhance the antimicrobial effect. jocpr.com This structure-activity relationship is crucial for designing derivatives with high sensitivity and selectivity, which are key requirements for effective biosensors. By immobilizing these active chalcone derivatives on a substrate, it is possible to create surfaces that can detect the presence of specific microbes through measurable changes in optical, electrical, or mass-based signals.

Table 3: Antimicrobial Activity of Representative Chalcone Derivatives

| Derivative | Microorganism | Activity Measurement (Zone of Inhibition) | Reference |

|---|---|---|---|

| Chalcone with o-chloro substitution | Bacillus subtilis | Good antibacterial activity | jocpr.com |

| Chalcone with p-chloro substitution | Bacillus subtilis | Good antibacterial activity | jocpr.com |

| Chalcone with p-hydroxyl substitution | Fungal Strains | Good antifungal activity | jocpr.com |

| Quinazolinone-chalcone hybrid | Staphylococcus aureus | Reported zone of inhibition | amazonaws.com |

| Quinazolinone-chalcone hybrid | Escherichia coli | Reported zone of inhibition | amazonaws.com |

Applications in Organic Electronics and Photonics

The unique electronic and optical properties of materials derived from this compound make them promising candidates for use in organic electronics and photonics. mdpi.comresearchgate.net Organic electronics rely on carbon-based materials that can transport charge, emit light, or respond to electrical or optical stimuli.

Chalcone derivatives are being explored for their potential in nonlinear optical (NLO) applications. researchgate.net NLO materials are essential for photonic technologies as they can perform functions like frequency doubling and optical switching, which are vital for optical communications and data processing. researchgate.net The suitability of a molecule for NLO applications is often assessed by its hyperpolarizability (βo), and studies have shown that chalcone-based structures can be designed to exhibit large βo values. researchgate.net

Furthermore, the broader class of aromatic esters and ketones, to which this compound belongs, are fundamental building blocks for larger functional systems used in organic electronics. bldpharm.com These systems include organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and functional polymers. mdpi.com The ability to synthesize a wide range of derivatives with tailored HOMO/LUMO levels, charge transport characteristics, and photophysical properties allows for the systematic development of materials optimized for specific device architectures. researchgate.netresearchgate.net The integration of these molecules into polymers can also lead to materials with useful dielectric properties for fabricating capacitors and other electronic components. mdpi.com

Q & A

Basic: What are the standard synthetic routes for 4-Acetylphenyl 4-bromobenzoate?

Methodological Answer:

The synthesis typically involves esterification between 4-bromobenzoyl chloride and 4-acetylphenol under nucleophilic acyl substitution conditions. Key steps include:

- Activation of the acid chloride: 4-Bromobenzoyl chloride reacts with 4-acetylphenol in anhydrous dichloromethane or THF, using a base like triethylamine or pyridine to scavenge HCl .

- Catalytic conditions: DMAP (4-dimethylaminopyridine) may accelerate the reaction via nucleophilic catalysis.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures is employed for isolation .